Methyl 5-cyanopyridine-1(2H)-carboxylate
Description
Properties
CAS No. |
62218-42-2 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 5-cyano-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)10-4-2-3-7(5-9)6-10/h2-3,6H,4H2,1H3 |
InChI Key |
RSDAGWYXLQYRMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC=CC(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyanopyridine-1(2H)-carboxylate typically involves the reaction of 5-cyanopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyanopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of amides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, typically under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Amides: Formed from nucleophilic substitution reactions.
Amines: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Methyl 5-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-cyanopyridine-1(2H)-carboxylate is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The cyano group and ester group serve as reactive sites, allowing the compound to interact with various nucleophiles and reducing agents. These interactions can lead to the formation of new chemical bonds and the generation of diverse products with potential biological activity.
Comparison with Similar Compounds
Key Limitations in the Provided Evidence
The sole evidence provided () describes cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a structurally and functionally distinct compound from Methyl 5-cyanopyridine-1(2H)-carboxylate. Critical differences include:
- Structural dissimilarity: focuses on a bicyclic pyrrole derivative with a tert-butyl carboxylate group, while the target compound is a monocyclic pyridine derivative with a cyano and methyl carboxylate substituent.
- Lack of comparative data: No physicochemical, synthetic, or functional comparisons are provided in the evidence.
Recommended Approach for Fulfilling the Query
To address the query comprehensively, the following steps are necessary:
Literature Review of this compound
- Synthesis and applications : Investigate its role as an intermediate in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals.
- Physicochemical properties : Melting point, solubility, stability, and spectroscopic data (e.g., NMR, IR).
Comparative Analysis with Structurally Similar Compounds
Examples of analogs to compare:
Methyl 3-cyanopyridine-2-carboxylate Compare substituent positions (cyano at C5 vs. C3) and electronic effects.
Ethyl 5-cyanopyridine-1(2H)-carboxylate Assess ester group variations (methyl vs. ethyl) on reactivity and bioavailability.
5-Cyanopyridine derivatives (e.g., 5-cyano-2-hydroxypyridine) Evaluate functional group impacts on biological activity or synthetic utility.
Data Tables and Research Findings
A hypothetical table (for illustration) might include:
| Compound Name | Molecular Formula | Melting Point (°C) | Solubility (mg/mL) | Key Applications | Reference |
|---|---|---|---|---|---|
| This compound | C8H6N2O2 | 145–148 | 12.5 (DMSO) | Intermediate in drug synthesis | [Hypothetical] |
| Methyl 3-cyanopyridine-2-carboxylate | C8H6N2O2 | 162–165 | 8.2 (DMSO) | Catalysis studies | [Hypothetical] |
| Ethyl 5-cyanopyridine-1(2H)-carboxylate | C9H8N2O2 | 130–133 | 18.0 (DMSO) | Agrochemical research | [Hypothetical] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
